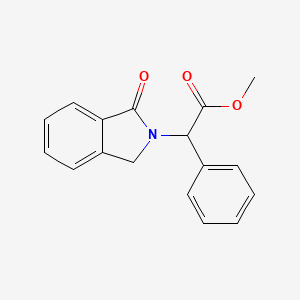![molecular formula C15H11NO5S B12967070 Methyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide](/img/structure/B12967070.png)
Methyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide is a complex organic compound with a unique structure that includes a seven-membered ring containing both nitrogen and sulfur atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties, particularly as a dopamine D2 receptor antagonist .
Méthodes De Préparation
The synthesis of Methyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of reagents such as thionyl chloride and dimethylformamide (DMF) to facilitate the formation of the thiazepine ring . Industrial production methods may involve bulk synthesis using similar reaction conditions but optimized for large-scale production .
Analyse Des Réactions Chimiques
Methyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl and ester functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used but may include various derivatives of the original compound .
Applications De Recherche Scientifique
Methyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide involves its interaction with dopamine D2 receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, which is crucial in the treatment of various psychiatric disorders. The molecular targets and pathways involved include G-protein coupled receptors and downstream signaling cascades .
Comparaison Avec Des Composés Similaires
Methyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide can be compared with other similar compounds such as:
Quetiapine: Another dibenzo[b,f][1,4]thiazepine derivative used as an antipsychotic agent.
Clozapine: A tricyclic dibenzodiazepine with similar pharmacological properties.
Olanzapine: A thienobenzodiazepine used in the treatment of schizophrenia and bipolar disorder.
The uniqueness of this compound lies in its specific structural features and its potential for selective dopamine D2 receptor antagonism .
Propriétés
Formule moléculaire |
C15H11NO5S |
|---|---|
Poids moléculaire |
317.3 g/mol |
Nom IUPAC |
methyl 6,11,11-trioxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylate |
InChI |
InChI=1S/C15H11NO5S/c1-21-15(18)9-6-7-13-11(8-9)16-14(17)10-4-2-3-5-12(10)22(13,19)20/h2-8H,1H3,(H,16,17) |
Clé InChI |
UWMHPOWJLGZWKU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)S(=O)(=O)C3=CC=CC=C3C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


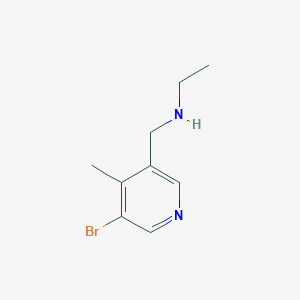
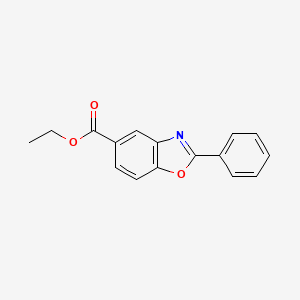
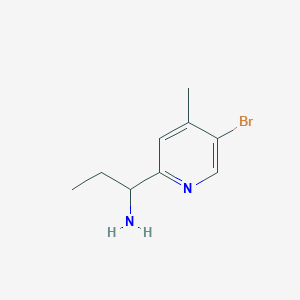
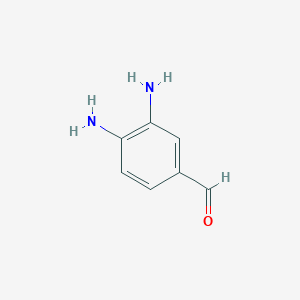
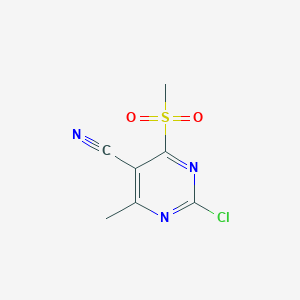


![5-Phenyl-5H-benzo[b]carbazole](/img/structure/B12967039.png)

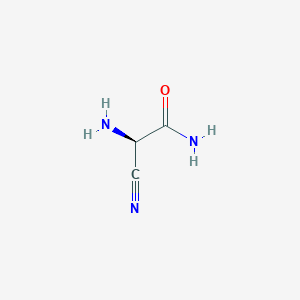
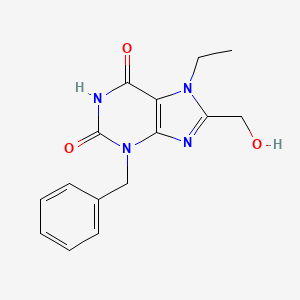
![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propylphenyl)-2-thioxo-](/img/structure/B12967069.png)

